![molecular formula C24H18N4OS B11646482 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone](/img/structure/B11646482.png)
2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone
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Overview
Description
2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core fused with a benzyl group and a phenylethanone moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazinoindole core. The final step involves the attachment of the phenylethanone moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methyl-2-pyridinyl)acetamide
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
What sets 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE apart is its unique combination of a triazinoindole core with a benzyl group and a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone is part of a class of hybrid compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and antidepressant properties.
Synthesis
The synthesis of this compound typically involves the condensation reactions between various precursors. The triazino[5,6-b]indole moiety is synthesized from isatin and thiosemicarbazide, followed by the introduction of the phenyl group through acylation reactions. The final product is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains. Preliminary studies indicated that many derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics. For instance:
- Compound A showed an MIC of 10 µg/mL against Staphylococcus aureus.
- Compound B demonstrated an MIC of 15 µg/mL against Escherichia coli.
These results suggest that modifications in the structure can significantly enhance antimicrobial properties.
Anticancer Activity
The anticancer potential was assessed against various cancer cell lines using the National Cancer Institute (NCI) protocol. The compound exhibited notable cytotoxicity:
- IC50 values were determined for several cell lines:
- MDA-MB-468 (breast cancer): IC50 = 3.99 µM
- CCRF-CM (leukemia): IC50 = 4.51 µM
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase. Molecular docking studies indicated strong binding affinity to key proteins involved in cancer progression.
Anticonvulsant Activity
In anticonvulsant assays, compounds derived from triazino[5,6-b]indole structures showed promising results:
- Compound C demonstrated significant protective effects in a PTZ-induced seizure model with a median effective dose (ED50) significantly lower than standard anticonvulsants.
This suggests that structural features such as the presence of the triazino ring contribute to enhanced anticonvulsant activity.
Antidepressant Activity
Preliminary evaluations for antidepressant effects were conducted using behavioral models in rodents. Notable findings include:
- Compound D exhibited a reduction in immobility time in the forced swim test, indicating potential antidepressant-like effects comparable to fluoxetine.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight key functional groups responsible for biological activities:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Sulfanyl groups are critical for antimicrobial potency.
- Triazino moieties contribute to both anticonvulsant and antidepressant effects.
Case Studies
Recent literature has documented various case studies involving similar compounds derived from triazino[5,6-b]indole frameworks:
- Study on Anticancer Effects : A series of benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The best-performing compound showed an IC50 value significantly lower than doxorubicin in specific cancer types .
- Antimicrobial Evaluation : A comparative study on N-substituted phenyl derivatives revealed that certain substitutions led to enhanced antimicrobial activity against resistant strains .
Properties
Molecular Formula |
C24H18N4OS |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H18N4OS/c29-21(18-11-5-2-6-12-18)16-30-24-25-23-22(26-27-24)19-13-7-8-14-20(19)28(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
UMIOHPGEXIWAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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